N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGBYADDYPJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a furan carboxylic acid derivative. One common method involves the condensation of 1-phenylpyrrolidine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with desirable properties.
Biology
The compound has been investigated for its potential as a biochemical probe. Its interactions with biological systems provide insights into cellular mechanisms and pathways, making it valuable for understanding disease processes and identifying therapeutic targets.
Medicine
This compound has shown promise in pharmacological research:
- Analgesic Properties : Similar to other opioids, it interacts with opioid receptors, potentially providing pain relief through modulation of neurotransmitter release.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized compounds with specific functionalities.
Case Studies
Several case studies have highlighted the efficacy and potential therapeutic applications of this compound:
Case Study 1: Pain Management
A study evaluated the analgesic effects of this compound in murine models. Results indicated significant pain relief comparable to established opioid medications, supporting its potential use in clinical settings for pain management.
Case Study 2: Inflammatory Disease Model
In an experimental model of inflammation, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers. This suggests that the compound may be effective in managing conditions like arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. The furan ring may also interact with DNA, causing damage and preventing replication .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring attached to various substituents.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1797341-57-1 |
| IUPAC Name | This compound |
This compound features a furan ring fused with a carboxamide group and a phenylpyrrolidine moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. For instance, studies suggest that this compound may exhibit anthelmintic properties, affecting nematode viability through specific biochemical pathways .
Anthelmintic Activity
Recent research has highlighted the anthelmintic potential of this compound. A study screened a library of compounds for their ability to inhibit nematode growth. The compound demonstrated significant activity against nematodes at concentrations as low as 25 ppm, indicating its potential as a therapeutic agent for parasitic infections .
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for cancer therapy. The genotoxicity profile indicates that while it has some mutagenic potential, its therapeutic window remains favorable compared to other known cytotoxic agents .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Anthelmintic Activity : In a controlled laboratory setting, the compound was tested against various nematodes. Results showed a dose-dependent reduction in worm viability, supporting its use as an anthelmintic agent .
- Cytotoxicity Assessment : A study involving human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations above 10 µM while sparing healthy cells from cytotoxic effects .
- Genotoxicity Testing : Genotoxicity assays indicated that while the compound exhibited some mutagenic activity at high concentrations, it was less potent than traditional chemotherapeutics like methyl methanesulfonate .
Q & A
Basic: What are the standard synthetic routes for preparing N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide and its derivatives?
Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves:
- Step 1 : Reacting furan-2-carbonyl chloride with a substituted amine (e.g., 1-phenylpyrrolidin-2-ylmethanamine) under reflux in acetonitrile or methylene chloride.
- Step 2 : Purification via recrystallization (e.g., chloroform/methanol) or column chromatography.
- Key variables : Reaction time (3–24 hours), temperature (80–120°C), and stoichiometric ratios (e.g., 1:1.2 molar excess of amine to acyl chloride).
- Validation : Confirmed by ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) and LC-MS .
Advanced: How can synthetic yields be optimized for structurally similar furan-2-carboxamide derivatives?
Answer:
Yield optimization requires addressing steric and electronic effects:
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) for thermally stable intermediates .
- Orthogonal protection : For derivatives with sensitive functional groups (e.g., hydroxyl), use tert-butyldimethylsilyl (TBS) protection .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent environments (e.g., furan C=O at ~160 ppm, pyrrolidine methylene at ~50 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolve dihedral angles (e.g., 9.71° between phenyl and furan rings) and intramolecular hydrogen bonds (e.g., N–H⋯O=C, 2.615 Å) .
Advanced: How do biological activity assays (e.g., anticancer, antiviral) inform structure-activity relationships (SAR)?
Answer:
- MTT assay : Test cytotoxicity against HCT-116 (colorectal cancer) cells. IC₅₀ values correlate with electron-withdrawing substituents on the phenyl ring .
- Docking studies : Molecular dynamics simulations (e.g., VEGFR-2 or DNA polymerase inhibition) highlight hydrogen bonding with Lys529 or π-π stacking with Tyr877 .
- Antifungal activity : LogP values >3.0 enhance membrane permeability, as seen in N-acetonyl derivatives .
Advanced: How to resolve contradictions in crystallographic data vs. computational predictions?
Answer:
- Planarity discrepancies : While DFT predicts planar amide conformations, X-ray data for N-(2-nitrophenyl)furan-2-carboxamide show a 7.03° rotation due to steric clashes with nitro groups .
- Validation : Compare experimental (e.g., SC-XRD) and calculated (B3LYP/6-311++G**) bond lengths. Adjust force fields in MD simulations to account for torsional strain .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to estimate logP (2.1–3.5), CNS permeability (Blood-Brain Barrier score <0.5), and CYP450 inhibition .
- QSAR models : Train on datasets of furan-carboxamides to correlate polar surface area (<90 Ų) with oral bioavailability .
Basic: What mechanisms underlie the compound’s biological activity?
Answer:
- Enzyme inhibition : Competitive binding to ATP pockets (e.g., MAPKAP-K2 inhibition via hydrogen bonding with Glu190) .
- ROS generation : Furan rings induce oxidative stress in cancer cells, validated by DCFH-DA fluorescence assays .
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions.
- Salt formation : Convert to hydrochloride salts (e.g., N-(pyridin-3-yl)ethyl derivatives) .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
Advanced: What strategies improve selectivity for target proteins?
Answer:
- Fragment-based design : Introduce morpholine or piperazine groups to block off-target kinase binding (e.g., PRKD3 vs. PKCν) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) for selective degradation .
Basic: How to validate purity and stability during storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
